4-(4-Chlorophenyl)quinazolin-2-ol
Description
Significance of Nitrogen-Containing Heterocyclic Compounds in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.comrroij.com Their prevalence is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. openmedicinalchemistryjournal.com This widespread use stems from their ability to form crucial hydrogen bonds and engage in other molecular interactions with biological targets such as proteins and nucleic acids. mdpi.comrroij.com These interactions are key to the therapeutic effects of many drugs. The structural diversity and tunable electronic properties of these compounds allow medicinal chemists to design molecules with optimized efficacy, selectivity, and pharmacokinetic profiles. rroij.com
The presence of nitrogen atoms in a heterocyclic ring can significantly influence a molecule's biological activity, including its anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal properties. mdpi.com Many naturally occurring substances, such as alkaloids, vitamins, and antibiotics, feature nitrogen-containing heterocyclic structures, further highlighting their biological importance. mdpi.comopenmedicinalchemistryjournal.com
Overview of the Quinazoline (B50416) Scaffold as a Privileged Structure in Bioactive Molecules
The quinazoline scaffold, a fused system of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. mdpi.combohrium.commdpi.com This designation is due to its ability to serve as a versatile framework for the development of ligands for a wide array of biological targets. mdpi.com The adaptability of the quinazoline core allows for the introduction of various functional groups, leading to a broad spectrum of pharmacological activities. mdpi.com
Quinazoline derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, hypertension, and inflammatory diseases. mdpi.combohrium.comscielo.br For instance, gefitinib (B1684475) and erlotinib (B232) are quinazoline-based kinase inhibitors used in cancer therapy, while prazosin (B1663645) and doxazosin (B1670899) are prescribed for hypertension. bohrium.comscielo.br The continued exploration of this scaffold highlights its significant potential in the discovery of new therapeutic agents. mdpi.comscielo.brscielo.br
Structural Elucidation and Context of 4-(4-Chlorophenyl)quinazolin-2-ol within Quinazoline Derivatives
This compound is a specific derivative of the quinazoline family. Its structure is characterized by a quinazoline core with a 4-chlorophenyl group attached at the 4-position and a hydroxyl group at the 2-position. The IUPAC name for a closely related tautomer is 2-(4-chlorophenyl)-3H-quinazolin-4-one. nih.gov This compound is part of a larger class of 2,4-disubstituted quinazolines that are of significant interest to researchers. The presence of the chlorine atom and the phenyl group can influence the molecule's electronic properties and its interactions with biological targets.
It is important to note the potential for tautomerism in this compound, where it can exist in equilibrium between the -ol and -one forms. This phenomenon is common in heterocyclic systems with hydroxyl groups adjacent to a ring nitrogen. The specific tautomeric form present can be influenced by factors such as the solvent and the solid-state packing.
Research Gaps and Objectives for Comprehensive Investigation of this compound
While the broader class of quinazolines has been extensively studied, a comprehensive investigation specifically into this compound is warranted. Key research gaps include a more detailed understanding of its specific biological activities, its mechanism of action at the molecular level, and its potential as a lead compound for the development of new drugs. Further research is needed to fully characterize its pharmacological profile and to explore the structure-activity relationships of its derivatives.
The objective of a comprehensive investigation would be to synthesize and characterize this compound and its analogs, evaluate their biological activity against a range of targets, and use computational methods to understand their binding modes and guide further optimization. This would contribute to a deeper understanding of the therapeutic potential of this specific quinazoline derivative.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVJFHQHJZAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Chlorophenyl Quinazolin 2 Ol and Analogous Quinazoline Scaffolds
Classical and Contemporary Synthesis Strategies for Quinazoline (B50416) Cores
The formation of the fundamental quinazoline structure can be achieved through several synthetic pathways, primarily involving cyclocondensation and other heterocyclic ring-forming reactions.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of quinazoline synthesis. These methods typically involve the reaction of an anthranilic acid derivative with a one-carbon source. A classic example is the reaction of anthranilic acid with urea (B33335), which upon heating, cyclizes to form 2,4-dihydroxyquinazoline. longdom.org
Modern variations of cyclocondensation reactions offer improved efficiency and milder conditions. For instance, a CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles using air as the oxidant has been developed for the synthesis of 2-substituted quinazolines. rsc.org Another approach involves a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine (B1172632) hydrochloride to produce quinazoline 3-oxides in a one-pot fashion. rsc.org
Quinazolin-4-ones can be synthesized through a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines. organic-chemistry.org Additionally, a phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides provides 2-substituted quinazolinones via selective C-C bond cleavage under metal- and oxidant-free conditions. organic-chemistry.org Unexpectedly, a quinazolinone scaffold was synthesized from 2,2'-iminodibenzoic acid using a SOCl2-DMF adduct, proceeding through an acid amide intermediate. jchemtech.com
Table 1: Examples of Cyclocondensation Reactions for Quinazoline Synthesis
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Anthranilic acid, Urea | Heat | 2,4-Dihydroxyquinazoline | longdom.org |
| 2-Aminoarylmethanols, Nitriles | CsOH, Air | 2-Substituted quinazolines | rsc.org |
| 2-Azidobenzaldehyde, Isocyanide, Hydroxylamine hydrochloride | Palladium catalyst | Quinazoline 3-oxides | rsc.org |
| 2-Isocyanobenzoates, Amines | Copper(II) acetate | Quinazolin-4-ones | organic-chemistry.org |
| β-Ketoesters, o-Aminobenzamides | Phosphorous acid | 2-Substituted quinazolinones | organic-chemistry.org |
| 2,2'-Iminodibenzoic acid | SOCl2-DMF | Quinazolinone scaffold | jchemtech.com |
Heterocyclic Ring Formation Approaches
Beyond traditional cyclocondensation, other strategies for forming the quinazoline ring have been developed. One-pot, three-component condensation reactions are particularly efficient. For example, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid sodium salt has been synthesized from the hydrolysis of isatin, 4-chlorobenzaldehyde (B46862), and ammonium (B1175870) acetate. dergipark.org.tr
Ligand-free, copper-catalyzed methods provide a practical route to quinazoline derivatives from readily available (2-bromophenyl)methylamines and amides through a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org Furthermore, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization, offers a transition-metal-free pathway to quinazolin-4-ones. acs.org
Targeted Synthesis of 2-Hydroxyl Quinazoline Derivatives
The introduction of a hydroxyl group at the C2 position of the quinazoline ring, leading to the more stable 2-quinazolinone tautomer, is a key step in synthesizing the target compound. Often, this is achieved by using starting materials that inherently contain the necessary functionality.
The synthesis often begins with anthranilic acid, which is reacted with urea to yield 2,4-dihydroxyquinazoline. longdom.org This intermediate possesses hydroxyl groups at both the 2 and 4 positions. Another route involves the reaction of 4-hydroxyquinazoline (B93491) with various reagents. researchgate.netufms.br The 4-hydroxyquinazoline itself exists in tautomeric equilibrium with quinazolin-4(3H)-one. ufms.br
Introduction of the 4-Chlorophenyl Moiety: Reaction Pathways and Precursor Chemistry
The final key structural feature of 4-(4-Chlorophenyl)quinazolin-2-ol is the 4-chlorophenyl group at the C4 position. This can be introduced through several methods, including halogenation followed by substitution or through modern cross-coupling reactions.
Halogenation and Subsequent Nucleophilic Substitution Strategies
A common strategy involves the initial synthesis of a dihaloquinazoline, typically 2,4-dichloroquinazoline (B46505). This is often prepared by treating 2,4-dihydroxyquinazoline with a chlorinating agent like phosphorus oxychloride (POCl3). longdom.orgijser.in The chlorine atom at the C4 position is more reactive than the one at C2 due to the electronic effect of the adjacent nitrogen atom. nih.gov This allows for selective nucleophilic substitution at C4.
The 2,4-dichloroquinazoline can then be reacted with a suitable nucleophile. While not a direct synthesis of the target compound, the reaction of 2,4-dichloroquinazoline with p-chloroaniline demonstrates the principle of introducing a substituted phenyl group at the C4 position. ijser.in Nucleophilic substitution reactions on the quinazoline ring are well-established, with reagents like sodamide and hydrazine (B178648) readily attacking the C4 position. nih.govscispace.com
Cross-Coupling Methodologies for Aryl Group Incorporation (e.g., Sonogashira, Suzuki-Miyaura)
Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These methods are highly effective for introducing aryl groups onto the quinazoline scaffold. mdpi.com
The Suzuki-Miyaura reaction is a versatile method for creating aryl-aryl bonds. It involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with a halide. mdpi.com For the synthesis of 4-arylquinazolines, a 4-haloquinazoline derivative can be coupled with an appropriately substituted arylboronic acid. nih.govmdpi.commdpi.comjst.go.jpresearchgate.net For instance, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline has been successfully coupled with 4-chlorophenylboronic acid to yield the corresponding 4-(4-chlorophenyl)quinazoline derivative. mdpi.com The reaction is often facilitated by microwave irradiation to improve yields and reaction times. mdpi.commdpi.com
The Sonogashira coupling reaction provides an effective route for forming Csp2-Csp bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov While this method is primarily used for alkynylation, subsequent transformations can lead to the desired aryl substituent. The Sonogashira coupling has been extensively used in the synthesis of alkynylated quinazolinones and quinazolines. nih.govacs.orgnih.govsnu.edu.in For example, the selective mono-alkynylation of 6-bromo-2,4-dichloroquinazoline (B10380) at the C-4 position has been achieved. nih.gov
Table 2: Cross-Coupling Reactions for Functionalizing the Quinazoline Core
| Reaction Type | Quinazoline Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Chlorophenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-(4-Chlorophenyl)quinazoline derivative | mdpi.com |
| Suzuki-Miyaura | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Arylboronic acids | Palladium acetate, Na2CO3 | 7-Aryl deoxyvasicinone (B31485) derivatives | researchgate.net |
| Sonogashira | 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene | PdCl2(PPh3)2-CuI, Triethylamine | C-4 alkynylated quinazoline | nih.gov |
| Sonogashira | 2-(2-Bromophenyl)quinazolin-4(3H)-ones | Terminal alkynes | CuI/l-proline, Cs2CO3 | Isoindolo[1,2-b]quinazolin-10(12H)-one derivatives | acs.org |
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that have been successfully applied to the synthesis of quinazolines, providing advantages such as reduced reaction times, milder conditions, and improved yields.
Microwave-assisted organic synthesis (MAOS) has become a revolutionary tool in pharmaceutical research, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. researchgate.netnih.gov This technique has been effectively employed in the synthesis of various quinazoline and quinazolinone derivatives.
One-pot microwave-assisted procedures have been developed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid, acid chlorides, and primary amines. researchgate.net This method is noted for its high yields, short reaction times (typically 7-10 minutes), and simple work-up. researchgate.net Similarly, antimony(III) trichloride (B1173362) (SbCl₃) has been used as an effective catalyst (1 mol%) for the condensation of anthranilamide with various aldehydes and ketones under solvent-free microwave irradiation, producing quinazolin-4(3H)-ones in excellent yields within minutes. scispace.com For instance, the reaction of anthranilamide with 4-fluorobenzaldehyde (B137897) under microwave irradiation using SbCl₃ as a catalyst resulted in a 98% yield of 2-(4-fluorophenyl)quinazolin-4(3H)-one. scispace.com
Microwave irradiation has also been successfully applied in metal-catalyzed cross-coupling reactions to build complex quinazoline structures. For example, the Suzuki-Miyaura reaction for synthesizing 4,7-diarylquinazolines has been promoted by microwave heating, significantly shortening reaction times while achieving good yields. mdpi.com A study by Yoon et al. reported a high-yielding synthesis of 4-aminoquinazoline derivatives by reacting N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines under microwave conditions (160°C for 10 minutes). nih.gov
The combination of microwave heating with other advanced techniques, such as phase-transfer catalysis, has also proven to be an efficient and eco-friendly approach for the synthesis and modification of quinazolinone derivatives. researchgate.netnih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Quinazoline Derivatives
| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Anthranilamide, Benzaldehyde | SbCl₃ (1 mol%) | MW, 200 W, solvent-free | 2-Phenylquinazolin-4(3H)-one | 95% | scispace.com |
| Anthranilamide, 4-Fluorobenzaldehyde | SbCl₃ (1 mol%) | MW, 200 W, solvent-free | 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 98% | scispace.com |
| N-(2-cyanophenyl)-N,N-dimethylformamidine, Amines | Acetonitrile/Acetic Acid | MW, 160°C, 10 min | 4-Aminoquinazoline derivatives | High | nih.gov |
| 7-Chloro-4-arylquinazoline, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF | MW, 300 W, 150°C, 3 h | 7-Aryl-4-arylquinazoline | 57-65% | mdpi.com |
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). nih.gov It involves the use of a phase-transfer catalyst, often a quaternary ammonium salt, to carry a reactant from one phase to another where the reaction occurs. researchgate.net This methodology has been applied to the synthesis of quinazoline derivatives, particularly for alkylation reactions.
In one study, 4-hydroxy-quinazoline was alkylated using various alkyl halides under PTC conditions with tetrabutylammonium (B224687) bromide (TBAB) as the catalyst. researchgate.net The reaction predominantly resulted in N-alkylation at the N(3) position. researchgate.net Similarly, the S-alkylation of 4-thio-quinazoline was successfully carried out using PTC. researchgate.net
The synthesis of a series of 6-bromo-4-alkylthioquinazoline compounds utilized PTC for the thioether substitution step. nih.gov Another investigation determined the optimal PTC conditions for the S-monoalkylation of 2-mercaptoquinazolin-4(3H)-one, identifying a dioxane/anhydrous potassium carbonate system with TBAB as the catalyst to be most effective. nih.gov This allowed for the reaction to proceed efficiently at room temperature. nih.gov
Furthermore, PTC has been combined with microwave activation to create a simple, efficient, and environmentally friendly method for the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one, using tetrabutylammonium benzoate (B1203000) (TBAB) as a novel neutral ionic catalyst. researchgate.netnih.gov
Table 2: Application of Phase-Transfer Catalysis in Quinazoline Synthesis
| Substrate | Reagent | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Hydroxy-quinazoline | Alkyl halides | Tetrabutylammonium bromide (TBAB) | Toluene/50% aq. KOH | N(3)-alkylated quinazolinone | researchgate.net |
| 4-Thio-quinazoline | Alkyl halides | Tetrabutylammonium bromide (TBAB) | Toluene/50% aq. KOH | 4-Alkylthioquinazoline | researchgate.net |
| 2-Mercaptoquinazolin-4(3H)-one | Haloorganic reagents | Tetrabutylammonium bromide (TBAB) | Dioxane/K₂CO₃, 25°C, 2-4 h | S-monoalkylated quinazoline | nih.gov |
The construction of the quinazoline scaffold has been extensively explored through both metal-catalyzed and metal-free synthetic strategies. nih.govmdpi.com
Metal-Catalyzed Approaches Transition-metal-catalyzed reactions are indispensable tools for synthesizing complex organic molecules, including quinazolines. nih.govfrontiersin.org These methods often involve C-H activation and C-N coupling reactions, providing efficient and atom-economical pathways. arabjchem.org
Manganese (Mn): A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides has been developed for the synthesis of 2-substituted quinazolines in good yields (58–81%). mdpi.comfrontiersin.org
Iron (Fe): Iron catalysis has been used for the C(sp³)-H oxidation and intramolecular C-N bond formation to yield 2,4-disubstituted quinazolines. arabjchem.org An iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides offers an environmentally benign route to quinazolines. researchgate.net
Copper (Cu): Copper-catalyzed reactions are widely used. One approach involves the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using O₂ as a green oxidant, which avoids the need for transition metals and additives. arabjchem.org Another method uses a CuI catalyst for the synthesis of quinazoline derivatives. arabjchem.org
Palladium (Pd): Palladium catalysis is prominent in cross-coupling reactions. For instance, Pd-catalyzed reactions of aryl boronic acids with N-(2-cyanoaryl)benzamides have been used to synthesize 2,4-disubstituted quinazoline derivatives. arabjchem.org
Cobalt (Co): An efficient one-pot strategy for Co-catalyzed formation of quinazolines involves the dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles, offering mild, ligand-free conditions. frontiersin.orgresearchgate.net
Non-Metal-Catalyzed Approaches Driven by the principles of green chemistry, transition-metal-free synthesis of quinazolines has gained significant attention. mdpi.com These methods provide an alternative that avoids the cost and toxicity associated with heavy metals.
Iodine-Catalyzed Reactions: Molecular iodine can catalyze the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines to form quinazolines, using oxygen as a benign oxidant. arabjchem.org
Organocatalysis: Salicylic acid and its derivatives have been employed as organocatalysts. A method using 4,6-dihydroxysalicylic acid catalyzes the oxidative condensation of o-aminobenzylamines and benzylamines under atmospheric oxygen to produce 2-substituted quinazolines. mdpi.comnih.govfrontiersin.org This approach is noted for its excellent atom economy and low environmental factor. frontiersin.org
Acid-Catalyzed Reactions: The reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid in 1,4-dioxane (B91453) at elevated temperatures can yield quinazoline and 2-methylquinazoline (B3150966) through an in situ condensation and oxidation process, avoiding the need for any metal catalyst or external oxidant. mdpi.com
Lewis Acid Catalysis: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been used as a Lewis acid catalyst for the synthesis of 2,4-disubstituted quinazolines from 2-aminobenzophenone (B122507) and nitriles under microwave irradiation. mdpi.com
Table 3: Comparison of Catalytic Approaches for Quinazoline Synthesis
| Catalyst Type | Catalyst Example | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Metal | Mn(I) complex | 2-Aminobenzyl alcohol, Primary amides | Acceptorless dehydrogenative coupling | mdpi.comfrontiersin.org |
| FeCl₂ | 2-Alkylamino benzonitriles | C(sp³)-H oxidation, Intramolecular C-N formation | arabjchem.org | |
| CuI | 2-Aminobenzophenones, Benzylamines | O₂ as oxidant, cost-effective | arabjchem.org | |
| PdCl₂(PPh₃)₂ | Aryl boronic acids, N-(2-cyanoaryl)benzamides | Suzuki-Miyaura cross-coupling | arabjchem.orgsemanticscholar.org | |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Ligand-free, mild conditions | frontiersin.orgresearchgate.net | |
| Non-Metal | I₂ | 2-Aminobenzaldehydes, Benzylamines | Metal-free, O₂ as oxidant | arabjchem.org |
| 4,6-Dihydroxysalicylic acid | o-Aminobenzylamines, Benzylamines | Organocatalysis, green chemistry, gram-scale | nih.govfrontiersin.org | |
| Oxalic acid | 2-Aminobenzylamine | Oxidant-free, base-free | mdpi.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for developing efficient, scalable, and cost-effective synthetic protocols. For the synthesis of quinazolinones, including the 4-(4-chlorophenyl) substituted scaffold, key parameters such as catalyst loading, temperature, and reaction time are systematically varied to maximize product yield.
A detailed optimization study was conducted for the synthesis of 2-(4-chlorophenyl)quinazolin-4(3H)-one from 2-aminobenzamide (B116534) and 4-chlorobenzaldehyde using a zinc ferrite (B1171679) catalyst under solvent-free conditions. researchgate.net The investigation began by reacting the starting materials at 60°C for 2 hours with 20 mol% of the catalyst, which yielded the desired product at 62%. researchgate.net By systematically adjusting the conditions, it was found that increasing the temperature to 80°C and maintaining the 20 mol% catalyst loading led to a complete conversion and a 96% yield in just 54 minutes. researchgate.net
Further experiments showed that catalyst loading was critical; decreasing it to 15 mol% resulted in a lower yield (54%), while increasing it beyond 20 mol% (e.g., to 25% or 30%) did not improve the yield. researchgate.net The temperature was also a key factor, with 80°C being optimal. Lowering the temperature to 60°C with optimal catalyst loading gave a 62% yield, while increasing it to 90°C or 100°C slightly decreased the yield to 95% and 93%, respectively. researchgate.net The study confirmed that atmospheric oxygen plays a crucial role in the oxidative step of the reaction mechanism. researchgate.net
Similar optimization principles apply to other synthetic methods. In microwave-assisted synthesis, for example, the microwave power is a critical parameter. For the SbCl₃-catalyzed synthesis of quinazolin-4(3H)-ones, a microwave power of 200 W was found to be optimal, as higher power levels led to decreased product yields. scispace.com
Table 4: Optimization of Reaction Conditions for the Synthesis of 2-(4-Chlorophenyl)quinazolin-4(3H)-one
| Entry | Catalyst (mol %) | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 10 | 60 | 180 | 20 | researchgate.net |
| 2 | 15 | 80 | 180 | 54 | researchgate.net |
| 3 | 20 | 60 | 120 | 62 | researchgate.net |
| 4 | 20 | 80 | 54 | 96 | researchgate.net |
| 5 | 25 | 80 | 54 | 95 | researchgate.net |
| 6 | 20 | 90 | 54 | 95 | researchgate.net |
| 7 | 20 | 100 | 54 | 93 | researchgate.net |
Reaction: 2-Aminobenzamide (2 mmol), 4-Chlorobenzaldehyde (2 mmol), Zinc Ferrite catalyst, solvent-free. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(4-chlorophenyl)quinazolin-2-ol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-(4-chlorophenyl)quinazolin-4(3H)-one, reveals characteristic signals that can be extrapolated to understand the structure of this compound. In a typical ¹H NMR spectrum in DMSO-d₆, a broad singlet corresponding to the N-H proton is expected, alongside a series of multiplets and doublets in the aromatic region (approximately 7.5 to 8.3 ppm) representing the protons of the quinazoline (B50416) and the 4-chlorophenyl rings. rsc.org The integration of these signals confirms the number of protons in each chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(4-chlorophenyl)quinazolin-4(3H)-one, signals for the carbonyl carbon and other quaternary carbons are observed, along with those for the CH carbons of the aromatic rings. rsc.org For this compound, the carbon attached to the hydroxyl group (C2) would show a characteristic chemical shift, distinguishing it from the other carbons in the molecule. The signals for the carbon atoms of the 4-chlorophenyl group are also distinctly observed. rsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom. These experiments are crucial for resolving ambiguities that may arise from one-dimensional spectra.
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, 2-(4-Chlorophenyl)quinazolin-4(3H)-one rsc.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| NH | 12.62 (br s) | - |
| Aromatic H | 8.28 – 8.10 (m), 7.85 (d), 7.75 (d), 7.63 (d), 7.54 (t) | - |
| C=O | - | 162.3 |
| Aromatic C | - | 151.5, 148.8, 136.5, 134.8, 131.7, 129.8, 128.9, 127.7, 127.0, 126.0, 121.2 |
Data obtained in DMSO-d₆. Chemical shifts are illustrative and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the quinazoline ring would also appear in this region, potentially overlapping with the -OH band. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands between 3100 and 3000 cm⁻¹.
The C=N stretching vibration of the quinazoline ring would give rise to a sharp absorption band in the range of 1620-1580 cm⁻¹. The C=C stretching vibrations of the aromatic rings would also appear in this region, typically between 1600 and 1450 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is expected to produce a strong absorption in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |
| N-H (amine) | Stretching | 3400-3200 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=N (quinazoline) | Stretching | 1620-1580 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-Cl | Stretching | 800-600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₁₄H₉ClN₂O), HRMS provides an experimental mass measurement with high accuracy, typically to four or more decimal places.
This high precision allows for the unambiguous confirmation of the molecular formula by comparing the experimentally determined mass to the calculated theoretical mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in the mass spectrum, with an approximate ratio of 3:1. This isotopic signature serves as a definitive marker for the presence of chlorine in the molecule. For instance, the calculated exact mass for the [M+H]⁺ ion of a related compound, 7-chloro-2-phenylquinazolin-4(3H)-one, is 257.0476, and the experimentally found value is 257.0478, demonstrating the accuracy of this technique. rsc.org
X-ray Diffraction Analysis for Solid-State Structural Elucidation (if applicable to analogues)
While a crystal structure for this compound itself may not be readily available in the searched literature, X-ray diffraction analysis of closely related analogues provides invaluable insights into the solid-state conformation and intermolecular interactions.
For example, the crystal structure of a 4-arylaminoquinazoline derivative has been reported to crystallize in the monoclinic system with the space group P21/c. ajol.info Such studies reveal precise bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms in the crystal lattice. Furthermore, they elucidate non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. ajol.info In the case of this compound, hydrogen bonding involving the hydroxyl and quinazoline nitrogen atoms would be expected to play a significant role in its crystal packing. The planarity of the quinazoline ring system and the orientation of the 4-chlorophenyl group relative to it would also be key structural features revealed by X-ray diffraction. nih.gov
Mechanistic Investigations of Biological Activities and Molecular Targets
Antimicrobial Activities
In addition to their anticancer properties, quinazoline (B50416) derivatives, including those related to 4-(4-chlorophenyl)quinazolin-2-ol, have been investigated for their antimicrobial activities. mdpi.comnih.govscispace.com
Quinazolinone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The proposed mechanisms of action include the disruption of the bacterial cell wall and interference with DNA synthesis. nih.gov Structure-activity relationship studies have indicated that substitutions at various positions on the quinazoline ring can significantly influence the antibacterial profile. nih.gov For instance, the presence of a halogen atom at certain positions can enhance antimicrobial activity. nih.gov These compounds have shown efficacy against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.commdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinazolin-4(3H)-one |
| mdpi.comnih.govnih.govtriazolo[4,3-c]quinazoline |
| 3-methyl-quinazolinone |
Antifungal Actions (e.g., against Aspergillus flavus)
Quinazolinone derivatives have demonstrated notable antifungal properties. While specific mechanistic studies on this compound against Aspergillus flavus are not extensively detailed in the available literature, the broader class of quinazolinones is known to exert its antifungal effects through various mechanisms. These can include the disruption of the fungal cell wall and interference with DNA synthesis. The presence of the quinazolinone core, often in combination with specific substituents, is crucial for this activity. Structure-activity relationship (SAR) studies on quinazolinone derivatives have indicated that substitutions at the 2 and 3 positions, as well as the presence of a halogen atom at other positions, can significantly influence their antifungal potency.
Interaction with Bacterial Cell Wall and DNA Structures
The antibacterial activity of quinazolinone derivatives is well-documented, particularly against Gram-positive bacteria. nih.gov The proposed mechanisms of action involve the interaction with crucial bacterial components like the cell wall and DNA. nih.gov
Some quinazolinone derivatives are known to inhibit the synthesis of the bacterial cell wall, a structure vital for bacterial survival. eco-vector.com They can interfere with the transpeptidation process, which is the final step in peptidoglycan synthesis, a key component of the cell wall. eco-vector.com This inhibition is often achieved by acylating the active site of penicillin-binding proteins (PBPs), enzymes that catalyze this cross-linking reaction. eco-vector.com
Furthermore, quinoline (B57606) derivatives, the structural basis of quinazolinones, have been shown to target bacterial DNA synthesis. They can inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, ultimately leading to bacterial cell death. eco-vector.com The planar nature of the quinazoline ring system allows it to intercalate between DNA base pairs, disrupting the DNA structure and function.
Antiviral Efficacy and Mechanisms
The quinazoline scaffold has emerged as a promising framework for the development of antiviral agents. Derivatives of quinazolinone have shown potent activity against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), and coronaviruses like SARS-CoV-2. nih.govacs.orgacs.org
The primary mechanism of antiviral action for many quinazolinone compounds is the inhibition of viral replication. nih.gov In the case of flaviviruses like ZIKV and DENV, 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of viral replication, with some analogs exhibiting EC50 values in the nanomolar range without significant cytotoxicity to mammalian cells. nih.govacs.org
For coronaviruses, certain quinoline and quinazoline derivatives have been found to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the viral life cycle responsible for replicating the viral genome. acs.orgbohrium.comnih.gov By targeting RdRp, these compounds effectively halt the synthesis of new viral RNA, thereby preventing the virus from multiplying. acs.orgbohrium.comnih.gov
| Virus | Reported Inhibitory Activity of Quinazoline Derivatives | Mechanism of Action |
| Zika Virus (ZIKV) | Potent inhibition of viral replication (EC50 as low as 86 nM for some analogs). nih.govacs.org | Inhibition of viral replication. nih.gov |
| Dengue Virus (DENV) | Potent inhibition of viral replication. nih.govacs.org | Inhibition of viral replication. nih.gov |
| SARS-CoV-2 | Inhibition of RNA synthesis driven by SARS-CoV-2 RdRp. acs.orgbohrium.comnih.gov | Inhibition of RNA-dependent RNA polymerase (RdRp). acs.orgbohrium.comnih.gov |
| Other Viruses | Activity against Vesicular Stomatitis Virus, Coxsackie virus, Vaccinia virus, Herpes Simplex Virus, and others has been reported for various quinazolinone derivatives. internationalscholarsjournals.comresearchgate.net | Inhibition of viral cytopathogenicity. internationalscholarsjournals.com |
Anti-inflammatory Properties
Quinazolinone derivatives have been investigated for their anti-inflammatory potential, with many exhibiting significant activity. The primary mechanism underlying this property is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govbenthamscience.com
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting these enzymes. Studies on various quinazolinone derivatives have shown that they can be selective inhibitors of COX-2 over COX-1. nih.govbenthamscience.com This selectivity is a desirable trait as COX-1 is involved in maintaining the integrity of the stomach lining, and its inhibition can lead to gastrointestinal side effects. The V-shape of some diarylheterocyclic COX-1 inhibitors is mimicked by the 2,4,7-substituted quinazoline structure. acs.org
Antitubercular Potential
The quinazoline scaffold has been recognized for its potential in developing new antitubercular agents. While specific studies on this compound are limited, the broader class of quinazolinones has shown promise in this area. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel drug candidates, and quinazoline derivatives represent a valuable starting point for such research.
Other Investigated Biological Activities
The versatile nature of the quinazoline scaffold has led to the investigation of its derivatives for a wide array of other biological activities.
Antimalarial: Quinazolinone derivatives have been designed and synthesized based on the structure of febrifugine, a natural product with known antimalarial properties. nih.gov These synthetic analogs have shown activity against Plasmodium berghei in animal models. nih.gov The 4-quinazolinone moiety is considered crucial for this activity. nih.gov Some 2,3-disubstituted-4(3H)-quinazolinones have also demonstrated significant in vivo antimalarial effects. nih.gov
Antihypertensive: Several quinazoline derivatives are established antihypertensive drugs, such as prazosin (B1663645) and doxazosin (B1670899). japsonline.comresearchgate.net These compounds often act as α1-adrenergic receptor blockers, leading to vasodilation and a reduction in blood pressure. japsonline.comresearchgate.net Newly synthesized quinazolin-4(3H)-one derivatives have also shown hypotensive effects in in vivo studies. researchgate.netnih.gov
Antioxidant: While not as extensively studied as other activities, some quinazoline derivatives have been explored for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is a valuable therapeutic property.
Anticonvulsant: The quinazoline structure is present in some anticonvulsant drugs like methaqualone. mdpi.comnih.gov Numerous synthesized quinazolin-4(3H)-one derivatives have been screened for their anticonvulsant activity in various animal models, with some showing significant protection against seizures. mdpi.comresearchgate.netjst.go.jpmdpi.com The mechanism is often linked to the modulation of GABA-A receptors or inhibition of carbonic anhydrase. mdpi.com
Analgesic: Certain quinazolinone derivatives have been evaluated for their analgesic properties. mdpi.com The mechanism of action is often linked to their anti-inflammatory activity through COX inhibition. mdpi.com
Carbonic Anhydrase Inhibition: Quinazolinone derivatives have been identified as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. nih.govnih.gov Some derivatives have shown potent and selective inhibition of tumor-associated CA isoforms like CA IX and XII, making them potential anticancer agents. acs.orgrsc.org
SUMO Activating Enzyme 1 Inhibition: Quinazolinyloxy biaryl urea (B33335) derivatives have been identified as a new class of inhibitors for SUMO activating enzyme 1 (SUMO E1). nih.gov This enzyme is a crucial target in cancer therapy, and its inhibition can block the sumoylation pathway, which is often dysregulated in cancer cells. nih.govnih.gov
| Biological Activity | Target/Mechanism |
| Antimalarial | Inhibition of Plasmodium growth. nih.govnih.govresearchgate.netacs.org |
| Antihypertensive | α1-adrenergic receptor blockade. japsonline.comresearchgate.netnih.govnih.govtandfonline.com |
| Antioxidant | Free radical scavenging. |
| Anticonvulsant | Modulation of GABA-A receptors, Carbonic Anhydrase inhibition. mdpi.comnih.govresearchgate.netjst.go.jpmdpi.com |
| Analgesic | Cyclooxygenase (COX) inhibition. mdpi.com |
| Carbonic Anhydrase Inhibition | Inhibition of CA isoforms (e.g., CA II, IX, XII). nih.govnih.govacs.orgrsc.orgmdpi.com |
| SUMO Activating Enzyme 1 Inhibition | Blocking the formation of SUMOE1-SUMO thioester intermediate. nih.govnih.govdntb.gov.ua |
Corrosion Inhibition Studies
Beyond its biological applications, the quinazoline scaffold has shown significant promise as a corrosion inhibitor, particularly for mild steel in acidic environments. iapchem.orgsrce.hr The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. iapchem.orgsrce.hr
The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the quinazoline ring system, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. srce.hrphyschemres.org This interaction can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).
Studies on quinazoline derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. iapchem.orgsrce.hr The inhibition efficiency of these compounds generally increases with their concentration. srce.hr Theoretical studies using computational simulations have further elucidated the interaction between quinazoline inhibitors and the mild steel surface, supporting the experimental findings. iapchem.orgphyschemres.org
Computational and Theoretical Studies in Drug Design and Mechanistic Insights
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands, like quinazoline (B50416) derivatives, to the active site of a protein target.
Docking simulations of quinazolinone derivatives reveal critical interactions that stabilize the ligand-protein complex. The quinazolinone scaffold frequently acts as a hydrogen bond donor and acceptor. ekb.eg For instance, in studies involving dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4), the carbonyl oxygen and nitrogen atoms of the quinazolinone ring system have been shown to form key hydrogen bonds with the amide group of specific amino acid residues, such as Asn433 in BRD4. nih.gov
Key Interaction Types for Quinazolinone Scaffolds:
| Interaction Type | Interacting Ligand Moiety | Typical Interacting Residue (Example) | Reference |
| Hydrogen Bonding | Carbonyl oxygen, Ring nitrogen | Asparagine (Asn), Serine (Ser), Glycine (Gly) | nih.gov |
| Hydrophobic Interactions | Phenyl ring (e.g., 4-chlorophenyl) | Leucine (Leu), Tyrosine (Tyr), Alanine (Ala) | nih.govresearchgate.net |
| π-π Stacking | Aromatic rings | Phenylalanine (Phe), Tyrosine (Tyr) | mdpi.com |
The strength of the interaction between a ligand and its target protein is quantified by the binding energy, often expressed as the Gibbs free energy of binding (ΔG). Lower binding energy values indicate a more stable and favorable interaction. Molecular docking programs estimate this energy by considering various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding.
In silico studies of quinazolin-4(3H)-one derivatives as potential ligands for the µ-opioid receptor have shown that their calculated binding energy values are comparable to those of known ligands like morphine and fentanyl. mdpi.com Similarly, for a series of novel iodinated 4-(3H)-quinazolinones designed as DHFR inhibitors, a good correlation was observed between the experimentally determined biological activity and the calculated binding affinity, demonstrating the predictive power of these simulations. nih.gov
Table of Representative Binding Affinities for Quinazolinone Derivatives:
| Compound Class | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Reference |
| Quinazolin-4(3H)-one derivative | µ-Opioid Receptor | Comparable to Morphine/Fentanyl | Not specified | mdpi.com |
| Iodinated 4-(3H)-quinazolinone | Dihydrofolate reductase (DHFR) | Good correlation with IC50 | Not specified | nih.gov |
| Quinazolin-2,4-dione analogue | COVID-19 Main Protease (Mpro) | High binding affinity noted | Not specified | ekb.eg |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a versatile tool for studying the geometry, reactivity, and spectroscopic properties of molecules like 4-(4-Chlorophenyl)quinazolin-2-ol. semanticscholar.orgmdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap implies that the molecule is more polarizable and more reactive. nih.gov DFT calculations are frequently used to compute these orbital energies and predict the charge transfer that can occur within the molecule. scirp.orgaimspress.com For quinazoline derivatives, analysis of the HOMO and LUMO distributions can reveal the separation of electron-donating and electron-accepting regions within the structure. semanticscholar.org
Calculated Electronic Properties of a Representative Quinoline (B57606) Derivative:
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: These are representative values for related heterocyclic systems and can vary based on the specific derivative and computational method. nih.govscirp.org
DFT calculations provide valuable support for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable reaction pathway.
For example, in the study of electrophilic attacks on related thioamide-containing triazolo[4,3-a]quinazolin-5-one systems, DFT computational studies were used to explain the observed regioselectivity. mdpi.com The calculations can determine the most likely site of attack (e.g., on a sulfur versus a nitrogen atom) by comparing the stability of the possible intermediates or transition states. mdpi.comresearchgate.net The reaction of such a system with acyl halides, for instance, was shown to proceed through a kinetically controlled S-acyl derivative, which then rearranged to a more thermodynamically stable N-acyl product, an outcome supported by DFT analysis. mdpi.com These theoretical studies are crucial for rationalizing experimental results and designing synthetic routes with predictable outcomes.
The photophysical properties of molecules, such as their absorption and emission of light, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited-state properties and the simulation of electronic absorption spectra (UV-Vis). researchgate.netnih.gov
For quinazoline-based fluorophores, TD-DFT calculations have been used to analyze the effect of different substituents on their optical properties. semanticscholar.org The calculations can predict the maximum absorption wavelengths (λmax) and help assign the electronic transitions responsible for the observed spectral bands. researchgate.net Studies on related quinoline derivatives have demonstrated how solvent polarity can influence the electronic absorption spectra, with TD-DFT calculations effectively modeling these solvatochromic shifts. researchgate.net These computational analyses are essential for the rational design of new fluorescent materials and probes with tailored photophysical characteristics.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of molecular systems can be observed over time. For compounds like this compound and its analogs, MD simulations are crucial for evaluating the stability of the compound when bound to its biological target, typically a protein receptor or enzyme. nih.govfrontiersin.org These simulations provide detailed information on the conformational changes of both the ligand and the protein, as well as the persistence of key intermolecular interactions that are vital for biological activity.
The process typically begins after a preliminary docking study, which predicts the most likely binding pose of the quinazoline derivative within the active site of the target protein. The resulting protein-ligand complex is then subjected to a simulation in a controlled environment that mimics physiological conditions, including solvent (water) and ions. nih.gov Force fields, such as the Amber force field, are employed to calculate the forces between atoms and predict their subsequent motion over time. nih.gov
Key analyses performed during and after MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation (e.g., 10 to 200 nanoseconds) suggests that the protein-ligand complex has reached a stable equilibrium, indicating a stable binding mode. frontiersin.orgnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify which parts of the structure are fluctuating the most or least. This helps in understanding the dynamic changes in the protein upon ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the quinazoline derivative and amino acid residues in the active site is monitored throughout the simulation. Stable and consistent hydrogen bonding interactions are often critical for high binding affinity and inhibitory activity. nih.gov
For quinazoline derivatives targeting enzymes like epidermal growth factor receptor (EGFR) or matrix metalloproteinase-13 (MMP-13), MD simulations have been used to confirm the stability of the docked poses and to highlight the importance of specific interactions, such as hydrogen bonds with key amino acid residues like Ser250 and Gly248 in MMP-13. frontiersin.orgnih.gov These dynamic insights are invaluable for rationalizing the compound's activity and for designing new analogs with improved stability and interaction profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me This method is widely applied in the study of quinazoline derivatives to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.govnih.gov
A QSAR model is essentially an equation of the form: Activity = f (Physicochemical Properties / Structural Descriptors) wikipedia.org
The development of a QSAR model involves several key steps:
Data Set Selection: A dataset of quinazoline analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. frontiersin.org
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, electronic, topological, and quantum chemical parameters. nih.gov
Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build the 3D-QSAR model. tandfonline.com These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for activity. tandfonline.comfrontiersin.org
The reliability and predictive ability of the generated QSAR models are assessed using several statistical metrics, as shown in the table below. A robust model typically has q² > 0.5, r² > 0.6, and R²pred > 0.6. tandfonline.com
| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External Validation) | Key Fields | Target |
| CoMFA | 0.63 | 0.83 | 0.70 | Steric, Electrostatic | Antimalarial (DHFR) tandfonline.com |
| CoMSIA | 0.584 | 0.816 | 0.73 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor | Antimalarial (DHFR) tandfonline.com |
| CoMFA | 0.608 | 0.979 | - | Steric, Electrostatic | Anticancer (EGFR1) frontiersin.org |
| CoMFA | 0.646 | 0.992 | 0.829 | Steric, Electrostatic | Osteoarthritis (MMP-13) nih.gov |
| CoMSIA | 0.704 | 0.992 | 0.839 | Steric, Electrostatic, Hydrophobic, Acceptor | Osteoarthritis (MMP-13) nih.gov |
The contour maps generated from these studies provide crucial guidance for drug design. For instance, they might indicate that adding a bulky, electropositive group at a specific position on the quinazoline ring could enhance binding affinity and, consequently, biological activity. This predictive power allows chemists to rationally design new derivatives with a higher probability of success. frontiersin.org
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov This approach is particularly useful for scaffolds like quinazoline, allowing researchers to explore vast chemical spaces efficiently.
The virtual screening process can be broadly categorized into two types:
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are known to bind to the target. A pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity, is constructed from a set of active compounds. nih.gov This model is then used as a 3D query to screen databases like ASINEX or eMolecules for compounds that match the pharmacophore. nih.govfrontiersin.org
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (often through molecular docking) can be used. In this approach, every compound in a virtual library is "docked" into the active site of the target protein, and a scoring function is used to estimate the binding affinity. Compounds with the best scores are selected for further investigation. nih.gov
Following virtual screening, the identified "hits" are often subjected to further computational analysis, including more rigorous docking studies, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and MD simulations to confirm their potential. frontiersin.orgnih.gov
Furthermore, the insights gained from QSAR and molecular docking studies are directly applied in virtual ligand design . Researchers can rationally modify the core structure of this compound based on these computational models. For example, if a QSAR study indicates that a hydrogen bond acceptor is beneficial at a certain position, new analogs incorporating this feature can be designed in silico. frontiersin.org These newly designed compounds are then evaluated computationally for their predicted activity and drug-like properties before being selected for chemical synthesis and biological testing. nih.govnih.gov This iterative cycle of design, computational evaluation, synthesis, and testing is a cornerstone of modern rational drug design.
Structure Activity Relationship Sar Elucidation for 4 4 Chlorophenyl Quinazolin 2 Ol Analogues
Influence of Substituents on the Quinazoline (B50416) Core
The biological profile of quinazoline derivatives can be finely tuned by introducing different functional groups onto the core structure. The nature, size, and electronic properties of these substituents at positions 2, 3, 4, 6, and 8 are pivotal in determining the compound's potency and selectivity. nih.govmdpi.com
The 2-position of the quinazolin-4(3H)-one scaffold, which is the tautomeric form of quinazolin-2-ol, is a key site for chemical modification that significantly influences pharmacological efficacy. researchgate.net While the parent compound features a hydroxyl group (in its enol form), SAR studies reveal that replacing this group can drastically alter the biological activity. For instance, the presence of methyl, amine, or thiol groups at the C-2 position has been found to be essential for antimicrobial activities in some series. nih.gov
In the development of antiproliferative agents, substitutions at the 2-position with various aryl groups have been extensively explored. mdpi.com Studies have shown that small hydrophobic groups at this position can improve cellular permeability and are well-tolerated for binding at the colchicine (B1669291) site of tubulin. nih.gov For example, comparing 2-H, 2-CH3, and 2-Cl substitutions, the 2-H substituted compounds were found to be 7- to 10-fold less potent as microtubule-targeting agents than their 2-CH3 and 2-Cl counterparts, highlighting the importance of bulk at this position for this specific activity. nih.gov In another study focused on kinase inhibition, the introduction of a substituted phenyl or naphthyl ring at position 2 was a key design element. mdpi.com
The table below summarizes the impact of various substituents at the C-2 position on different biological activities.
| C-2 Substituent | Biological Activity | SAR Finding | Reference |
| Methyl (-CH3) | Antimicrobial, Anticancer (RTK inhibition) | Essential for antimicrobial activity; more potent than 2-H for RTK inhibition. | nih.govnih.gov |
| Thiol (-SH) | Antimicrobial | Considered essential for activity. | nih.gov |
| 2-Aryl groups | Anticancer (Kinase inhibition, Tubulin polymerization) | Phenyl or naphthyl rings are common; substitution pattern on the aryl ring affects potency. | mdpi.comnih.gov |
| Polar amides | Anticancer (PARP inhibition) | Introduction of polar amides led to nanomolar inhibitors. | nih.gov |
| Chlorine (-Cl) | Anticancer (RTK inhibition) | More potent than 2-H substitution for RTK inhibition. | nih.gov |
The substituent at the C-4 position of the quinazoline ring plays a critical role in the interaction with various biological targets, often directed toward the back of the ATP binding site in kinases. mdpi.com For the parent compound, this position is occupied by a 4-chlorophenyl group. The presence and nature of the substituent on this phenyl ring are crucial determinants of activity.
In the context of EGFR inhibitors, SAR studies have revealed that para-substitution on the phenyl moiety with various electron-withdrawing groups (EWGs) like -Cl, -Br, and -F leads to higher inhibitory activity compared to electron-donating groups (EDGs) such as -CH3 and -OCH3. mdpi.com This suggests that the electronic properties of the substituent are key for potent inhibition. The 4-chloro substitution, in particular, has been identified as a favorable feature in numerous potent kinase inhibitors.
However, the binding pocket can be accommodating to other modifications. For instance, in a series of multi-target receptor tyrosine kinase (RTK) inhibitors, varying the aniline (B41778) substitution at the 4-position was generally well-tolerated for VEGFR-2 binding, suggesting the binding site is accommodating towards the introduction of bulk at this position. nih.gov The 4-chlorophenyl group itself has been a key feature in compounds developed as opioid receptor antagonists and anti-inflammatory agents. nih.govresearchgate.net
| C-4 Phenyl Ring Substituent | Target/Activity | SAR Observation | Reference |
| 4-Chloro (p-Cl) | EGFR/HER2 Inhibition | Favorable for high inhibitory activity. | mdpi.com |
| 4-Bromo (p-Br) | EGFR/HER2 Inhibition | Electron-withdrawing group; led to higher activity than EDGs. | mdpi.com |
| 4-Fluoro (p-F) | EGFR/HER2 Inhibition | Electron-withdrawing group; contributed to higher activity. | mdpi.com |
| 4-Methyl (p-CH3) | EGFR/HER2 Inhibition | Electron-donating group; resulted in lower activity compared to EWGs. | mdpi.com |
| 4-Methoxy (p-OCH3) | EGFR/HER2 Inhibition | Electron-donating group; resulted in lower activity compared to EWGs. | mdpi.com |
Modifications at other positions on the quinazoline core, such as 3, 6, and 8, also significantly modulate biological activity.
Position 3: The N-3 position is frequently substituted to explore SAR. The presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov In a series of anti-inflammatory agents, a 4-chlorophenyl group was maintained at the N-3 position while the C-2 substituent was varied, indicating the importance of this group for the desired activity. researchgate.net For certain kinase inhibitors, the nitrogen atom at position 3 is involved in crucial hydrogen bonding with target residues, often mediated by a water molecule. mdpi.com
Position 6: Halogen atoms at the C-6 position, such as chlorine or bromine, have been shown to enhance antimicrobial and cytotoxic activities. nih.govnih.gov The insertion of electron-donating groups at the 6 and 7 positions has been found to increase the antiproliferative activity of some 4-amino-quinazoline derivatives. mdpi.com Furthermore, extensive modifications at positions 6 and 7 have been shown to tune the potency and selectivity of inhibitors targeting RIPK2 and RIPK3 kinases. nih.gov
Position 8: The C-8 position is also a viable point for modification. In the development of selective tankyrase inhibitors, a series of 2-arylquinazolin-4-ones with various substituents at the C-8 position were synthesized. nih.govbath.ac.uk An 8-methyl group was found to provide the most potency and selectivity. nih.govbath.ac.uk More recent studies have shown that larger substituents, such as nitro and diol groups, can be introduced at the C-8 position to form new interactions with the target enzyme, thereby improving both affinity and selectivity. biorxiv.org
| Position | Substituent Type | Effect on Activity | Reference |
| 3 | Substituted Aromatic Ring | Often essential for antimicrobial activity. | nih.gov |
| 6 | Halogen (e.g., -Cl, -Br) | Can improve antimicrobial and cytotoxic activities. | nih.gov |
| 6 & 7 | Electron-Donating Groups | Increased antiproliferative activity in some series. | mdpi.com |
| 6 & 7 | Various modifications | Can tune potency and selectivity for RIPK2/3 kinases. | nih.gov |
| 8 | Halogen (e.g., -Cl, -Br) | Can improve antimicrobial activity. | nih.gov |
| 8 | Methyl (-CH3) | Provided potency and selectivity for tankyrase inhibition. | nih.govbath.ac.uk |
| 8 | Nitro (-NO2), Diol (-CH(OH)CH(OH)-) | Improved affinity and selectivity for tankyrase inhibition via new interactions. | biorxiv.org |
Stereochemical Considerations and Activity Modulation
While the parent compound 4-(4-chlorophenyl)quinazolin-2-ol is achiral, the introduction of chiral centers or the existence of atropisomerism in its analogues can have a significant impact on biological activity. Stereochemistry plays a crucial role in the specific interactions between a drug molecule and its biological target. For quinazoline derivatives, when a substituent introduces a chiral center, the different enantiomers or diastereomers often exhibit distinct pharmacological profiles. For example, in the development of opioid receptor antagonists based on a 4-aminoquinazoline scaffold, the specific stereochemistry of a substituted cyclohexyl ring attached at the 4-position was critical for high affinity and selectivity. nih.gov The (1R, 2S) configuration was identified as the most potent, demonstrating the importance of a precise three-dimensional arrangement for receptor binding. nih.gov
Pharmacophore Development and Design Principles
Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For quinazolinone derivatives, several pharmacophore models have been developed for various targets. ijpscr.info
A typical pharmacophore model for quinazoline-based kinase inhibitors, such as those targeting EGFR, includes:
A hydrogen bond acceptor: The N1 atom of the quinazoline ring, which interacts with the hinge region of the kinase domain (e.g., with the NH of Met793 in EGFR). mdpi.com
A hydrogen bond acceptor/donor feature: The N3 atom or the C4-keto group, which can interact with target residues, sometimes via a bridging water molecule. mdpi.com
A hydrophobic/aromatic region: The fused benzene (B151609) ring of the quinazoline core.
A hydrophobic/aromatic region: The substituted phenyl ring at the C-4 position, which occupies a hydrophobic pocket. mdpi.com
Based on these models, design principles for new analogues often involve maintaining the core quinazoline scaffold for the key hinge interactions while modifying the substituents at positions 4, 6, and 7 to enhance potency, selectivity, and pharmacokinetic properties. ijpscr.infounar.ac.id For acetylcholinesterase inhibitors, a validated pharmacophore model (AAAHR_1) was developed based on quinazoline derivatives to screen for new potential leads. nih.gov
Correlation of Structural Motifs with Specific Biological Activities
Specific structural motifs within the this compound analogue family are strongly correlated with distinct biological activities. The versatility of the quinazoline scaffold allows it to be adapted for a wide array of therapeutic targets. mdpi.comeipublication.com
Anticancer Activity: The 4-anilinoquinazoline (B1210976) motif is a hallmark of many epidermal growth factor receptor (EGFR) kinase inhibitors. mdpi.com The quinazoline core acts as the hinge-binding element, while substitutions at the 4-anilino ring and the 6,7-positions of the quinazoline core modulate potency and selectivity against different EGFR mutants. mdpi.commdpi.com Other motifs, such as 2-aryl substitutions, have been linked to the inhibition of tubulin polymerization or other kinases. nih.govnih.gov
Antimicrobial Activity: For antibacterial and antifungal activity, key structural features often include substitutions at the C-2 and N-3 positions. nih.gov The presence of a halogen atom (like chlorine or bromine) at the C-6 or C-8 position has been reported to enhance antimicrobial efficacy. nih.gov
Anti-inflammatory Activity: Quinazolinone derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. researchgate.net For a series of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-ones, the nature of the substituent at the C-2 position was a key determinant of COX-2 inhibitory potency and selectivity. researchgate.net
Antimalarial Activity: A novel antimalarial scaffold was identified based on quinazolinone-2-carboxamide derivatives. SAR studies on this series led to a potent inhibitor with in vivo efficacy. griffith.edu.au
This correlation between structure and activity allows for the rational design of new quinazoline derivatives tailored for specific therapeutic applications. nih.govmdpi.com
Design Strategies for Enhanced Potency and Selectivity
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. researchgate.netmdpi.com The design of analogues of this compound to enhance biological potency and target selectivity involves systematic structural modifications at key positions of the molecule. Structure-activity relationship (SAR) studies on quinazoline and quinazolinone derivatives have revealed that substitutions on both the quinazoline ring system and the appended phenyl group at the C-4 position are critical for modulating activity. nih.govresearchgate.net These modifications aim to optimize interactions with biological targets, such as the ATP-binding pockets of various kinases, and to improve physicochemical properties that influence bioavailability and selectivity. nih.govnih.gov
Key strategies for designing more potent and selective analogues focus on three primary regions of the lead compound: the quinazoline core, the C-4 phenyl ring, and the substituent at the C-2 position.
Modification of the Quinazoline Core (Positions 5, 6, 7, and 8)
Substitutions on the benzene ring of the quinazoline nucleus are a cornerstone strategy for enhancing potency and selectivity. The electronic and steric properties of these substituents can profoundly influence target binding.
Positions 6 and 7: These positions are particularly amenable to modification and have been extensively studied in related quinazoline series, such as 4-anilinoquinazolines, which are potent epidermal growth factor receptor (EGFR) inhibitors. mdpi.com The introduction of small, electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, at positions 6 and 7 has been shown to increase the activity of quinazoline-based inhibitors. mdpi.com This is often attributed to the formation of additional hydrogen bonds with amino acid residues in the target's active site. mdpi.com
Position 7: SAR studies have shown that introducing a piperazine (B1678402) ring at the C-7 position can lead to more potent inhibitory activities against targets like TNF-alpha. nih.gov Furthermore, linking a 3-nitro-1,2,4-triazole (B13798) motif to the C-7 position via a linker chain has been found favorable for dual EGFR and VEGFR2 inhibitory activity. mdpi.com The length of the linker can be optimized to maximize interaction with the target enzymes. mdpi.com
Modification of the C-4 Phenyl Ring
The nature and position of substituents on the 4-phenyl ring are crucial determinants of both potency and selectivity.
Para-Position: The lead compound features a chlorine atom at the para-position. Replacing this with other small, lipophilic substituents like fluorine (-F) has been associated with increased antiproliferative activity in some series of 2,4-disubstituted quinazolines. mdpi.com Conversely, in other contexts, such as certain quinazolin-4-one derivatives targeting VEGFR-2, the presence of a 4-chloro substituent on a terminal phenyl ring was part of a highly potent compound. dovepress.com
Hydrophilic vs. Hydrophobic Substituents: The choice between hydrophilic and hydrophobic groups can dictate target selectivity. For instance, in a series of 6-aryl-semicarbazone-4-anilino-quinazolines, a 4-hydroxy substitution on the phenyl ring resulted in remarkable antiproliferative activity, whereas replacement with hydrophobic groups (-F, -Cl, -Br) led to decreased activity. mdpi.com This highlights the importance of specific hydrogen bond donor/acceptor capabilities for interacting with certain targets.
SAR for Target Selectivity (e.g., HER2 vs. EGFR)
A significant challenge in designing kinase inhibitors is achieving selectivity between highly homologous protein family members, such as HER2 and EGFR, to minimize off-target effects. nih.gov SAR analysis indicates that selectivity for HER2 over EGFR can be engineered through specific substitutions on the quinazoline scaffold. nih.gov
In one study, compound 7c was developed with a 240-fold improvement in selectivity for HER2 over EGFR compared to the drug lapatinib. This was achieved by optimizing the aniline moiety at C-4 and the substituents at C-6 of the quinazoline ring. nih.gov
The following table summarizes the structure-activity relationships for a series of quinazoline derivatives designed for HER2 selectivity.
| Compound | Quinazoline C-6 Substituent | C-4 Aniline Substituent | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/HER2) |
| Lapatinib | - | 3-chloro-4-(3-fluorobenzyloxy)aniline | 10 | 11 | 1.1 |
| 7c | -H | 3-ethynyl-4-(3-fluorobenzyloxy)aniline | 8 | >2000 | >250 |
Data compiled from research on 4-anilinoquinazoline derivatives, which provides insight into potential modifications for the 4-phenylquinazoline (B11897094) scaffold. nih.gov
SAR for VEGFR-2 Inhibition
For quinazolin-4-ones bearing a urea (B33335) functionality, SAR analysis revealed distinct patterns for VEGFR-2 inhibition. The study compared 7-chloro-quinazoline derivatives with 7-unsubstituted analogues. dovepress.com
The presence of a chlorine atom at C-7 was not consistently beneficial. The most potent compound against VEGFR-2, 5p , was unsubstituted at the C-7 position. dovepress.com
The nature of the substituent on the terminal phenyl ring of the urea moiety was critical. Compound 5p , with a 4-chloro-3-(trifluoromethyl)phenyl group, showed the highest inhibition of VEGFR-2 with an IC₅₀ of 0.117 µM. dovepress.com In contrast, compound 5d , which had a 7-chloro group on the quinazoline core and a 3,4-dichlorophenyl urea moiety, was weaker against VEGFR-2 (IC₅₀ = 0.274 µM) but showed potent broad-spectrum anticancer activity. dovepress.com
The data below illustrates the impact of substitutions on VEGFR-2 inhibition.
| Compound | Quinazoline C-7 Substituent | Terminal Phenyl Urea Substituent | VEGFR-2 IC₅₀ (µM) |
| 5d | -Cl | 3,4-dichloro | 0.274 |
| 5h | -Cl | 4-bromo-2-fluoro | 0.215 |
| 5p | -H | 4-chloro-3-(trifluoromethyl) | 0.117 |
| Sorafenib | N/A | N/A | 0.069 |
Data derived from studies on quinazolin-4-one derivatives. dovepress.com
Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Pathways for Derivatization
The development of next-generation quinazoline-based therapeutics is intrinsically linked to the innovation of synthetic methodologies. Modern organic synthesis offers diverse strategies to create extensive libraries of derivatives for biological screening. Researchers are moving beyond traditional methods like the Niementowski reaction, which involves heating anthranilic acid with formamide, to more efficient and versatile approaches. ekb.eg
Key future directions in synthesis include:
Multi-Component Reactions (MCRs): One-pot reactions, such as the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines, provide a highly efficient route to diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This method is valued for its operational simplicity, use of accessible starting materials, and high atom economy. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation accelerates reaction times and often improves yields for key synthetic steps, such as the conversion of amides to imines and subsequent cyclization to form the dihydroquinazoline (B8668462) core. ekb.egnih.gov
Catalysis: The application of catalysts, such as palladium and copper, facilitates C-C and C-N bond formations, enabling the introduction of diverse substituents onto the quinazoline (B50416) core. tandfonline.commdpi.com For example, Sonogashira and Suzuki-Miyaura cross-coupling reactions are employed to add aryl and alkynyl groups, creating complex donor-π-acceptor systems with unique photophysical properties. mdpi.com
These advanced synthetic strategies are crucial for generating novel analogs of 4-(4-Chlorophenyl)quinazolin-2-ol, allowing for systematic modification of the scaffold to enhance therapeutic properties.
| Synthetic Strategy | Description | Advantages | Reference(s) |
| One-Pot Three-Component Reaction | Domino assembly of arenediazonium salts, nitriles, and bifunctional anilines. | High efficiency, operational simplicity, metal-free conditions, good functional group tolerance. | acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate key cyclization and condensation steps. | Reduced reaction times, improved yields, suitable for library synthesis. | ekb.egnih.gov |
| Palladium/Copper Catalysis | Cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) to form new C-C bonds. | Allows for the introduction of complex aryl and alkynyl substituents. | mdpi.com |
| Oxidative Aromatization | Conversion of quinazolin-4(3H)-one precursors to 4-chloroquinazolines using reagents like SOCl₂ or POCl₃. | Provides key intermediates for further derivatization, particularly at the 4-position. | mdpi.com |
Identification of Additional Biological Targets and Mechanisms of Action
Quinazoline derivatives are known to interact with a wide array of biological targets, a testament to their structural versatility. nih.govtandfonline.combohrium.com While much research has focused on their role as kinase inhibitors in oncology, future investigations aim to uncover new targets and elucidate complex mechanisms of action.
Prominent and emerging biological targets include:
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are well-established targets. nih.govnih.gov Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib (B232), function as EGFR inhibitors. mdpi.com Future work focuses on developing dual EGFR/VEGFR-2 inhibitors and overcoming resistance mutations like T790M in EGFR. nih.govekb.egjapsonline.com
DNA Repair Enzymes: Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair, and its inhibition is a promising strategy for treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations). nih.govekb.eg Quinazoline-2,4(1H,3H)-diones have shown potent PARP-1 inhibitory activity. ekb.eg
Cell Cycle Regulators: Cyclin-dependent kinase 9 (CDK9) is involved in transcriptional elongation, and its inhibition can deplete anti-apoptotic proteins, making cancer cells more susceptible to apoptosis. researchgate.net
Aminoacyl-tRNA Synthetases: Recently, lysyl-tRNA synthetase 1 (KRS1) in Trypanosoma cruzi (the parasite causing Chagas disease) has been identified as a druggable target for quinazoline compounds. dndi.org
Neurodegenerative Disease Targets: In the context of Alzheimer's disease, quinazoline derivatives are being designed as multi-target agents that inhibit acetylcholinesterase (AChE), β-secretase (BACE-1), and the aggregation of amyloid-β peptides. mdpi.comnih.govdergipark.org.trresearchgate.net
The mechanisms of action are as varied as the targets, including the inhibition of cell proliferation, induction of apoptosis, and interruption of angiogenesis and the cell cycle. nih.gov
Rational Design of Next-Generation Quinazoline Derivatives based on SAR Principles
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the quinazoline scaffold. By systematically modifying the core and its substituents, researchers can enhance potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net
Key SAR insights that guide the rational design of new derivatives include:
Hinge-Binding Moiety: A flat, nitrogen-containing heteroaromatic ring, like the quinazoline core, is often essential for forming key hydrogen bonds within the hinge region of kinase ATP-binding sites (e.g., with residues like Cys919 in VEGFR2). mdpi.com
Substitutions on the Quinazoline Ring: Halogen substitutions and the introduction of groups at positions 6 and 7 of the quinazoline ring have been shown to improve anticancer efficacy. nih.govekb.eg For instance, a 6,7-dimethoxy substitution can increase electron density on the core with minimal impact on molecular weight. mdpi.com
The 4-Position Substituent: A 4-phenoxy or 4-anilino substitution can provide a favorable angle for accommodating the gatekeeper area of kinases and forming stabilizing hydrophobic interactions. ekb.egmdpi.com
Linker and Distal Groups: For inhibitors targeting the DFG-out conformation of kinases, a hydrophilic linker of 3-5 atoms is crucial for forming hydrogen bonds with the Glu-Asp pair, while a hydrophobic moiety at the distal end is necessary to occupy the allosteric pocket. mdpi.com
These principles allow for the "scaffold hopping" approach, where the quinazoline core is combined with various pharmacophores to create novel compounds with desired inhibitory profiles. mdpi.com
| Position on Scaffold | Favorable Substituent/Feature | Observed Effect | Target Class Example | Reference(s) |
| Quinazoline Core | Flat aromatic system | Forms H-bonds in kinase hinge region | Kinases (EGFR, VEGFR2) | mdpi.com |
| Positions 6 and 7 | Halogens, dimethoxy groups | Enhanced inhibitory efficacy | Kinases (EGFR) | nih.govekb.egmdpi.com |
| Position 4 | Anilino, Phenoxy groups | Hydrophobic interactions, proper orientation | Kinases (EGFR, VEGFR2) | ekb.egmdpi.com |
| Position 2 | Thiophene, Pyridine rings | Potent inhibitory activity | Kinases (EGFR) | ekb.egjapsonline.com |
| Linker (from position 4) | Urea (B33335), amide, hydrazone | H-bonds with DFG-region residues | Kinases (VEGFR2) | mdpi.com |
Advanced Computational Approaches for Predictive Modeling and Optimization
In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. researchgate.net These in silico techniques allow for the rapid screening of vast virtual libraries and provide deep insights into ligand-protein interactions, saving significant time and resources.
Commonly employed computational approaches in quinazoline research include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target protein. It is widely used to screen virtual compound libraries and to understand the binding modes of hit compounds, revealing key interactions with amino acid residues like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. frontiersin.orgtandfonline.com Methods like CoMFA and CoMSIA generate contour maps that highlight which structural features (e.g., steric, electrostatic) are favorable or unfavorable for activity, guiding further chemical modifications. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. nih.govfrontiersin.orgtandfonline.com This method can validate docking poses and provide more accurate estimations of binding free energy through techniques like MM/GBSA. nih.govfrontiersin.org
Virtual Screening and Pharmacophore Modeling: Ligand-based or structure-based pharmacophore models define the essential 3D arrangement of features required for biological activity. These models are used to rapidly screen large databases (like eMolecules) to find novel scaffolds that match the pharmacophoric requirements. frontiersin.org
| Computational Method | Application in Quinazoline Research | Key Findings/Outputs | Reference(s) |
| 3D-QSAR (CoMFA/CoMSIA) | Predict inhibitory efficacy and guide structural modifications. | Reliable predictive models (high q² and r² values); contour maps indicating favorable substitutions. | frontiersin.orgtandfonline.com |
| Molecular Docking | Predict binding modes and screen virtual libraries. | Identification of key H-bond and hydrophobic interactions; binding affinity scores (e.g., -9.5 kcal/mol for an EGFR inhibitor). | nih.govjapsonline.comnih.gov |
| Molecular Dynamics (MD) Simulations | Assess stability of ligand-protein complexes. | Confirmation of stable binding over time (e.g., 200 ns); calculation of binding free energies (MM/GBSA). | nih.govfrontiersin.orgtandfonline.com |
| Virtual Screening | Identify novel hit compounds from large databases. | Discovery of new scaffolds based on shape and chemical features (e.g., Tanimoto scores). | frontiersin.orgacs.org |
Collaborative Research Opportunities and Translational Applications
The path from a promising chemical scaffold to a clinically approved drug is long and requires extensive collaboration. The development of quinazoline-based therapeutics benefits significantly from partnerships between academia, industry, and non-profit organizations. A prime example is the use of collaborative virtual screening efforts, which have successfully identified novel 2-aryl-4-aminoquinazoline series with in vivo efficacy against T. cruzi. acs.org
Translational research is focused on bridging the gap between preclinical findings and clinical applications. For quinazolines, this involves:
In Vivo Proof-of-Concept: Demonstrating efficacy in animal models of disease is a critical step. Quinazoline derivatives have shown partial efficacy in mouse models of acute Chagas disease and antiproliferative effects in various cancer models. nih.govdndi.orgacs.org
Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is crucial for their development. Studies have shown that some quinazoline derivatives possess favorable oral bioavailability and blood-brain barrier permeability. nih.govnih.gov
Interdisciplinary Collaboration: The complexity of diseases like cancer and Alzheimer's necessitates a multi-faceted approach, combining the expertise of medicinal chemists, biologists, computational scientists, and clinicians to advance promising compounds through the development pipeline. mdpi.com
Challenges and Perspectives in Quinazoline-Based Drug Discovery
Despite the immense potential of the quinazoline scaffold, several challenges remain in the development of new therapeutics.
Drug Resistance: A major hurdle in cancer therapy is the emergence of resistance to targeted agents. nih.gov For example, mutations in the EGFR kinase domain can render first-generation inhibitors ineffective. A key research focus is the design of next-generation inhibitors that can overcome these resistance mechanisms. ekb.eg
Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target over other related proteins (e.g., other kinases) is essential to minimize side effects.
Physicochemical Properties: Some quinazoline derivatives suffer from poor solubility, which can hamper their formulation and bioavailability. nih.gov
Nevertheless, the future outlook for quinazoline-based drug discovery is bright. The scaffold's versatility and amenability to chemical modification continue to make it an attractive starting point for drug design. nih.govbohrium.com Future success will likely depend on the integrated use of advanced synthetic methods, a deeper understanding of biological targets and resistance mechanisms, and the power of computational modeling to rationally design more effective and safer drugs. scialert.net The rich history and continued innovation surrounding this "privileged" structure ensure that quinazoline derivatives will remain at the forefront of medicinal chemistry for years to come.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Chlorophenyl)quinazolin-2-ol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves condensation reactions between 4-chlorobenzaldehyde derivatives and thioacetamide or urea analogs. For example, reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux in acidic conditions can yield intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazolin-2-one, which is further hydrogenated to the target compound. Optimization includes adjusting reaction time (12–24 hours), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yield improvements often require iterative testing of solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions, with aromatic protons typically appearing at δ 7.2–8.5 ppm and hydroxyl protons around δ 10–12 ppm.
- X-ray Crystallography : Single-crystal XRD using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and packing structures. For example, the chlorophenyl group often exhibits a dihedral angle of 15–25° relative to the quinazoline core, influencing molecular planarity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 257.05 [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in XRD data (e.g., thermal motion artifacts or twinning) require robust refinement strategies:
- Use SHELXL ’s TWIN and BASF commands to model twinned crystals, adjusting scale factors and HKLF 5 formatting for intensity integration.
- Validate hydrogen bonding networks using PLATON ’s ADDSYM tool to detect missed symmetry operations.
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes or kinase receptors). Parameterize the chlorophenyl moiety’s electrostatic potential to assess hydrophobic binding pockets.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts from PubChem data. Validate against experimental IC values for antimicrobial or anticancer activity .
Q. How do structural modifications (e.g., halogen substitution or heterocycle fusion) impact the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Halogen Effects : Introducing fluorine at the 4-position of the phenyl ring increases electronegativity, enhancing membrane permeability (logP reduction by ~0.5 units). Chlorine improves metabolic stability but may reduce solubility.
- Heterocycle Fusion : Adding a thiazole ring (as in SKI-II derivatives) enhances π-π stacking with protein targets, improving IC values by 2–3 orders of magnitude. Monitor changes via DSC (melting point shifts) and HPLC retention time analysis .
Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or thioamide peaks).
- Purification Protocols : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity product .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Perform Gaussian or ORCA simulations to predict NMR chemical shifts and compare with experimental values. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects.
- Statistical Validation : Apply Bland-Altman plots or paired t-tests to assess systematic errors in peak assignments .
Q. What are the best practices for validating antimicrobial activity assays involving this compound?
- Methodological Answer :
- Positive Controls : Use standard antibiotics (e.g., ciprofloxacin) in broth microdilution assays to ensure assay sensitivity.
- Resazurin Assays : Quantify metabolic inhibition in bacterial strains (e.g., S. aureus ATCC 25923) with fluorescence readouts (λ~560 nm).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare MIC values across derivatives, accounting for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
